

Technical Support Center: Human IL-2 for T Cell Modulation

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Compound of Interest

Compound Name: HUMAN IL-2

Cat. No.: B1166187

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing human Interleukin-2 (IL-2) to modulate T cell activation, with a focus on minimizing non-specific activation while promoting desired cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **human IL-2** in T cell biology?

Human IL-2 is a pleiotropic cytokine crucial for the proliferation, survival, and differentiation of T cells. It plays a dual role by stimulating the expansion and effector functions of conventional T cells (Tconv), including CD4+ helper and CD8+ cytotoxic T lymphocytes, while also being essential for the development, maintenance, and function of regulatory T cells (Tregs). Tregs are critical for maintaining immune homeostasis and preventing autoimmunity.

Q2: How does IL-2 differentially affect conventional T cells and regulatory T cells?

The differential effect of IL-2 on Tconv versus Tregs is primarily dependent on the concentration of IL-2 and the expression levels of the IL-2 receptor (IL-2R) on the cell surface. Tregs constitutively express the high-affinity trimeric IL-2R (composed of α , β , and γ chains), making them highly sensitive to low concentrations of IL-2. In contrast, resting conventional T cells express the low- to intermediate-affinity dimeric IL-2R (β and γ chains) and only upregulate the high-affinity receptor upon activation. This difference in receptor expression allows for the selective expansion of Tregs at low IL-2 concentrations.^{[1][2][3][4]}

Q3: What is "non-specific T cell activation" in the context of in vitro experiments with IL-2?

Non-specific T cell activation refers to the undesired proliferation and activation of T cell populations that are not the intended target of the experimental conditions. When using IL-2, this typically involves the activation and expansion of conventional T cells (both CD4+ and CD8+) when the primary goal is to selectively expand or maintain a population of regulatory T cells or antigen-specific T cells without excessive bystander activation.^[5]

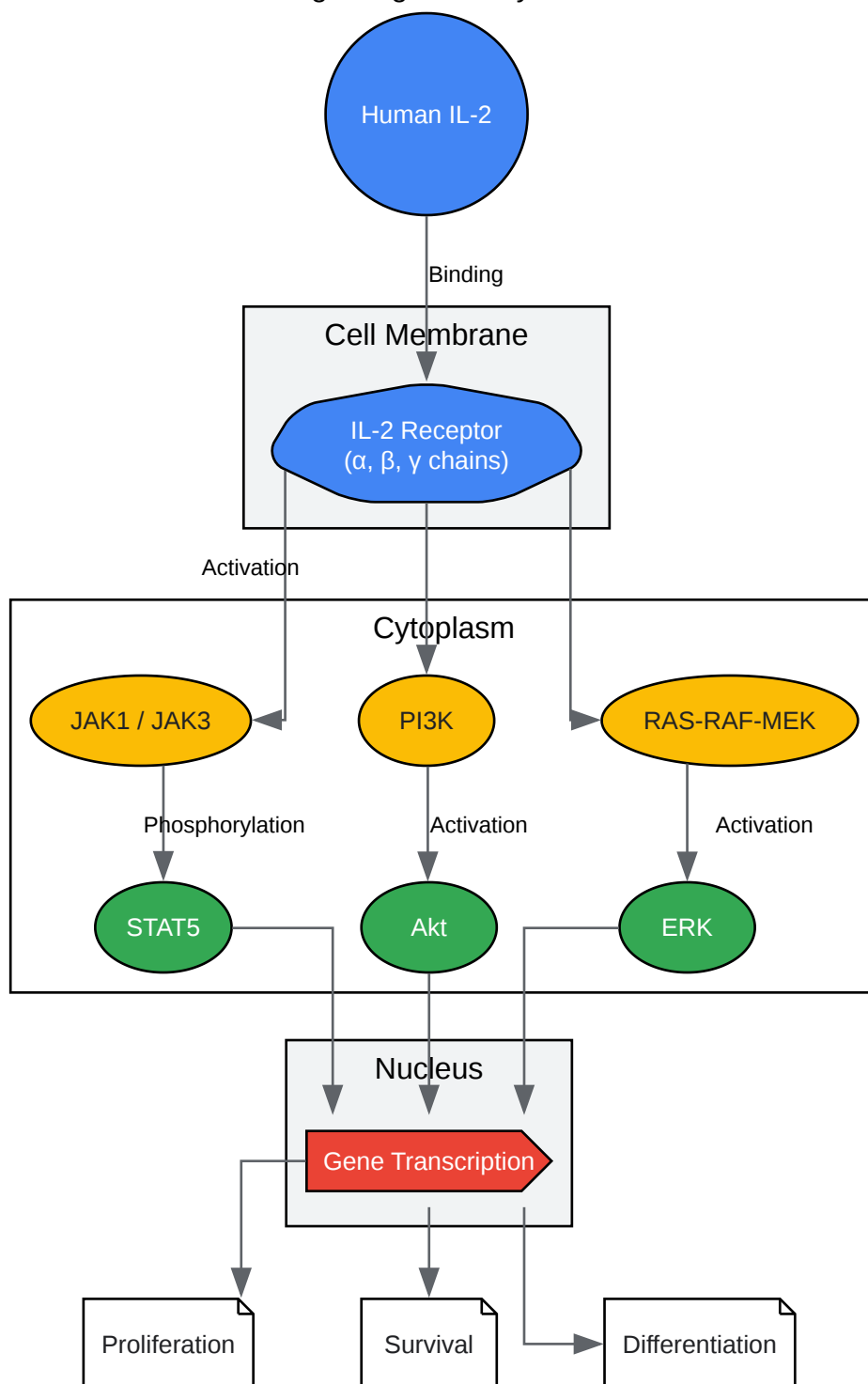
Q4: What are the key signaling pathways activated by IL-2 in T cells?

Upon binding to its receptor, IL-2 initiates several downstream signaling cascades critical for T cell function. The primary pathways include:

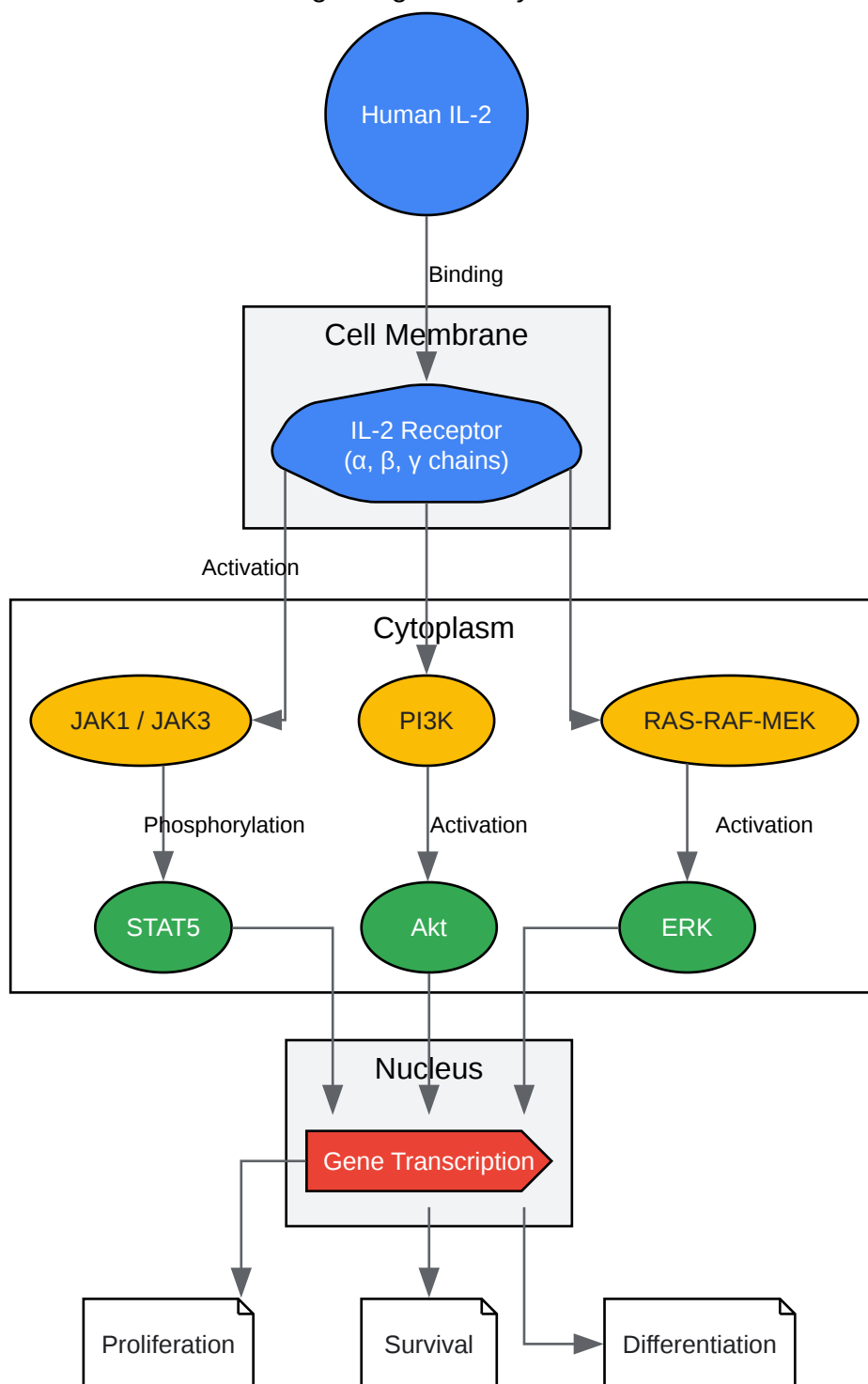
- **JAK-STAT Pathway:** IL-2 binding leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.
- **PI3K/Akt Pathway:** This pathway is also activated downstream of the IL-2R and plays a crucial role in T cell growth, survival, and metabolism.
- **MAPK/ERK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in T cell proliferation and differentiation in response to IL-2.

► DOT script for IL-2 Signaling Pathway

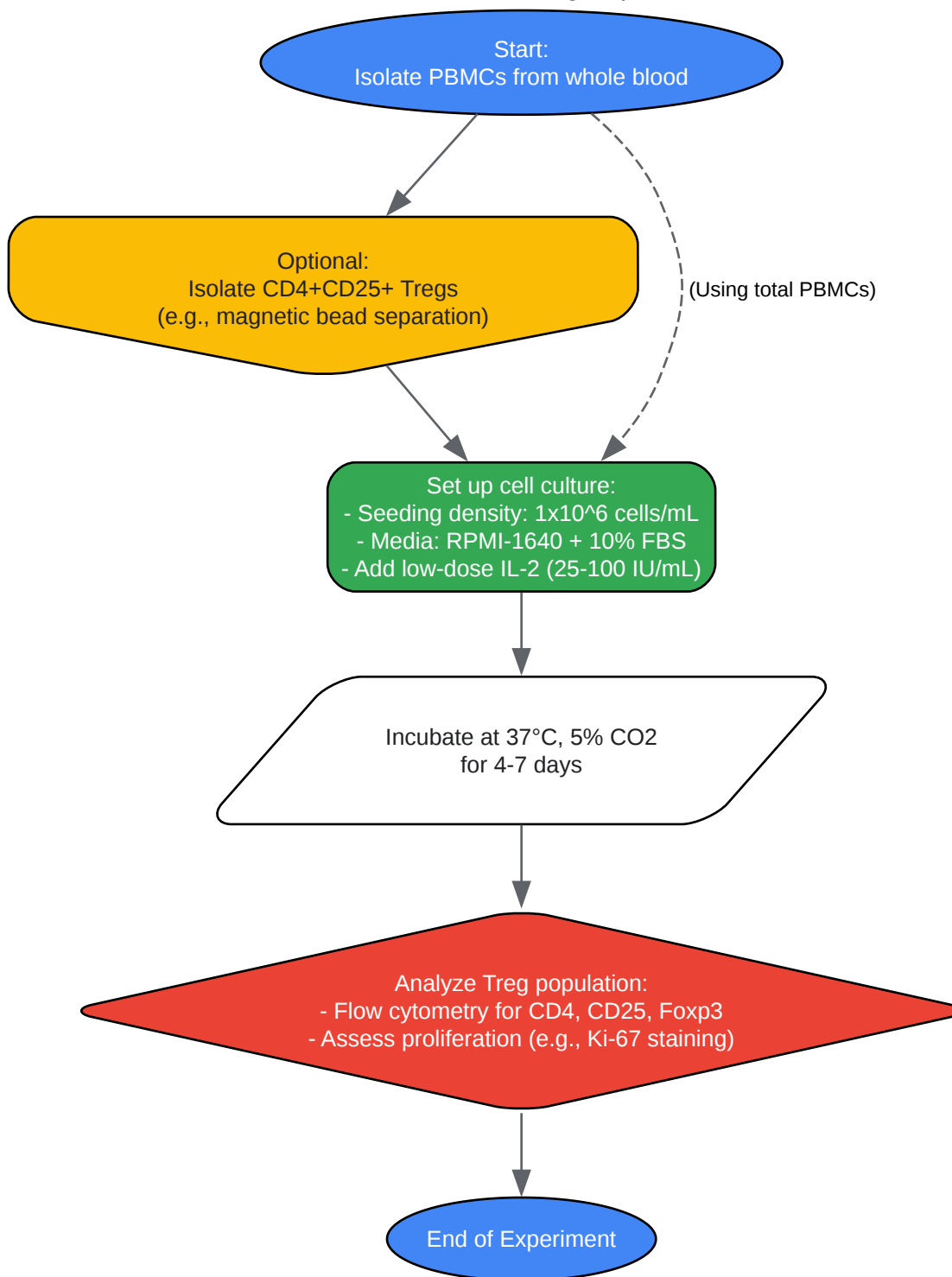
IL-2 Signaling Pathway in T Cells



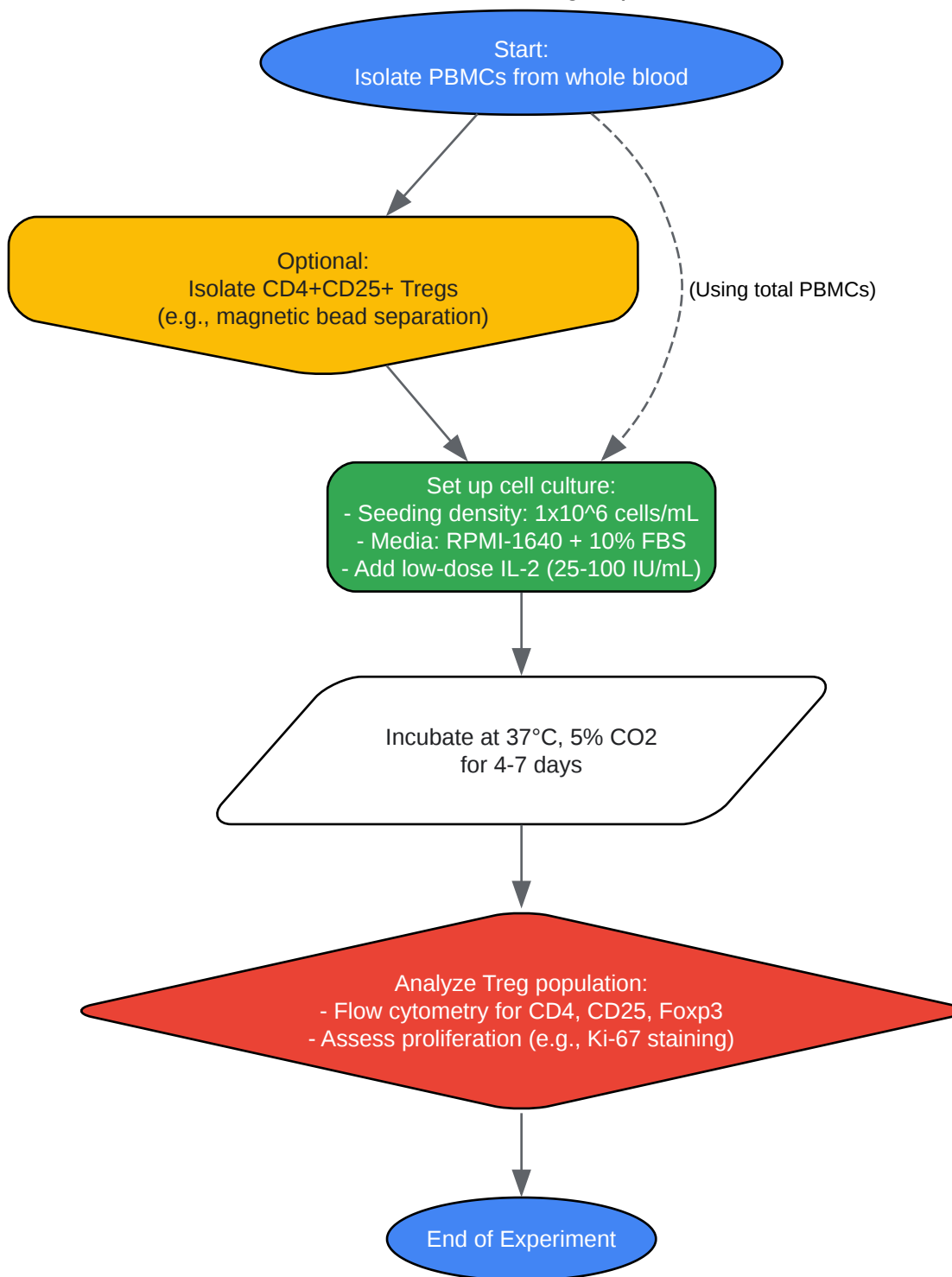
IL-2 Signaling Pathway in T Cells



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